molecular formula C13H9NO4 B6334937 5-(Benzo[D][1,3]dioxol-5-YL)nicotinic acid CAS No. 842170-41-6

5-(Benzo[D][1,3]dioxol-5-YL)nicotinic acid

Cat. No.: B6334937
CAS No.: 842170-41-6
M. Wt: 243.21 g/mol
InChI Key: KEWQGSJJLHOVNL-UHFFFAOYSA-N
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Description

5-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid (CAS 842170-41-6) is a high-purity chemical compound supplied for research and development purposes. This molecule features a benzo[1,3]dioxole (methylenedioxyphenyl) scaffold linked to a nicotinic acid moiety, a structural motif of significant interest in medicinal chemistry . The compound serves as a valuable synthetic intermediate for constructing more complex molecules with potential biological activity. Its benzo[1,3]dioxole core is a privileged structure in drug discovery, found in compounds exhibiting a range of pharmacological properties . Researchers utilize this chemical building block in the design and synthesis of novel molecules for screening against various therapeutic targets. While direct studies on this exact compound are limited, structural analogues and derivatives have demonstrated promising biological activities in scientific literature. Related compounds containing the benzo[1,3]dioxole moiety have been investigated as potential antitumor agents , antidiabetic agents through α-amylase inhibition , and auxin receptor agonists in plant science . One study on a piperine derivative sharing the benzo[1,3]dioxol-5-yl group showed cytotoxic activity against MCF-7 breast cancer cells by inducing apoptosis . Please handle with care. Refer to the Safety Datasheet for comprehensive hazard and handling information. This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)10-3-9(5-14-6-10)8-1-2-11-12(4-8)18-7-17-11/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWQGSJJLHOVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=CN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Benzo D 1 2 Dioxol 5 Yl Nicotinic Acid and Analogues

Strategies for Constructing the Nicotinic Acid Core

The substituted pyridine (B92270) ring of the nicotinic acid core is a common motif in organic synthesis, and numerous methods have been developed for its construction and functionalization.

Established Reaction Pathways for Pyridine Ring Formation and Functionalization

Several classic named reactions provide robust pathways to substituted pyridine rings. These methods often involve the condensation of carbonyl compounds with a nitrogen source, typically ammonia or its derivatives.

Hantzsch Pyridine Synthesis: This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.org The initial product is a dihydropyridine, which is subsequently aromatized to the corresponding pyridine derivative. wikipedia.org This method is highly versatile for producing symmetrically substituted pyridines.

Guareschi-Thorpe Condensation: This reaction provides a route to 2-pyridones through the condensation of cyanoacetamide with a 1,3-dicarbonyl compound. nih.gov The resulting pyridone can then be further functionalized to introduce the desired substituents on the pyridine ring.

Kröhnke Pyridine Synthesis: This method utilizes α-pyridinium methyl ketone salts, which react with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source to form highly substituted pyridines. nih.gov The reaction proceeds through a Michael addition followed by cyclization and aromatization.

Bohlmann-Rahtz Pyridine Synthesis: This two-step process involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes thermal cyclodehydration to yield a trisubstituted pyridine. nih.gov

These foundational methods offer a range of options for constructing the basic pyridine skeleton, which can then be tailored to introduce the necessary functional groups for subsequent coupling reactions.

Regioselective Derivatization at the Pyridine C-5 Position

To couple the nicotinic acid core with the 1,3-benzodioxole (B145889) moiety, functionalization at the C-5 position of the pyridine ring is essential. This is typically achieved by introducing a halogen or a metal-reactive group that can participate in cross-coupling reactions.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the case of pyridine derivatives, a directing metalating group (DMG) can guide a strong base, such as an organolithium reagent, to deprotonate the adjacent C-H bond. For a nicotinic acid derivative, the carboxylic acid or its ester can act as a DMG, although protection of the acidic proton is often necessary. The resulting organometallic intermediate can then be quenched with an electrophile to introduce a desired substituent at the C-5 position.

Commonly, a pre-functionalized starting material, such as 5-bromonicotinic acid or its ester, is employed. These halo-pyridines are readily available and serve as excellent precursors for a variety of cross-coupling reactions.

Synthesis of the 1,3-Benzodioxole Fragment

The 1,3-benzodioxole (or methylenedioxyphenyl) ring system is a key structural feature of many natural products and synthetic compounds. Its synthesis typically starts from catechol or its derivatives.

Methodologies for Benzodioxole Ring Assembly

The most common method for constructing the 1,3-benzodioxole ring is the reaction of catechol with a methylene-donating reagent in the presence of a base or acid catalyst. Dihalomethanes, such as dichloromethane or dibromomethane, are frequently used as the methylene (B1212753) source. nih.gov The reaction proceeds via a Williamson ether synthesis-type mechanism, where the catecholate dianion displaces both halogen atoms to form the five-membered dioxole ring.

Alternative methods include the use of formaldehyde or its equivalents, such as paraformaldehyde or diethoxymethane, in the presence of an acid catalyst.

Introduction of Substituents at the Benzodioxole C-5 Position

For the synthesis of 5-(benzo[d] nih.govmdpi.comdioxol-5-yl)nicotinic acid, the benzodioxole ring must be functionalized at the C-5 position to enable coupling with the nicotinic acid moiety. This can be achieved either by starting with a pre-substituted catechol or by functionalizing the intact 1,3-benzodioxole ring.

A common starting material for this purpose is piperonal (3,4-methylenedioxybenzaldehyde), which already possesses a functional group at the desired position. researchgate.net Piperonal can be synthesized from catechol through a multi-step process involving condensation with glyoxylic acid followed by oxidative cleavage. nih.gov The aldehyde group of piperonal can be converted into various other functional groups suitable for cross-coupling reactions. For instance, oxidation of piperonal yields piperonylic acid, and halogenation can introduce a bromine or iodine atom at the C-5 position. nih.govresearchgate.net

Direct bromination of 1,3-benzodioxole can also be employed to produce 5-bromo-1,3-benzodioxole, a key intermediate for many coupling reactions. mdpi.com

Coupling Reactions for Integrating Nicotinic Acid and 1,3-Benzodioxole Moieties

The final and crucial step in the synthesis is the formation of the C-C bond between the C-5 position of the nicotinic acid ring and the C-5 position of the 1,3-benzodioxole ring. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation.

The general approach involves the reaction of a 5-functionalized nicotinic acid derivative (e.g., 5-halonicotinate) with a 5-functionalized 1,3-benzodioxole derivative (e.g., a boronic acid, organozinc, or organotin reagent).

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. gre.ac.uk For the synthesis of the target molecule, this would typically involve the reaction of a 5-halonicotinate with 1,3-benzodioxole-5-boronic acid. The boronic acid can be prepared from the corresponding 5-bromo-1,3-benzodioxole via lithium-halogen exchange followed by quenching with a trialkyl borate.

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org The organozinc reagent can be prepared from the corresponding organic halide. This method is known for its high reactivity and functional group tolerance. The synthesis could involve the coupling of a 5-halonicotinate with a (1,3-benzodioxol-5-yl)zinc halide.

Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane) as the nucleophilic partner to couple with an organic halide or triflate, catalyzed by palladium. While effective, the toxicity of organotin compounds is a significant drawback. The synthesis would proceed by reacting a 5-halonicotinate with a 5-(trialkylstannyl)-1,3-benzodioxole.

The choice of coupling reaction often depends on the availability of starting materials, functional group tolerance, and considerations of toxicity and cost. Following the coupling reaction, hydrolysis of the ester group on the nicotinic acid moiety yields the final product, 5-(benzo[d] nih.govmdpi.comdioxol-5-yl)nicotinic acid.

Reaction NameReactantsCatalystKey Features
Hantzsch Pyridine Synthesis Aldehyde, 2x β-ketoester, Ammonia/Ammonium AcetateNone (often acid or base promoted)Forms a dihydropyridine intermediate which requires subsequent oxidation. Versatile for symmetrical pyridines.
Guareschi-Thorpe Condensation Cyanoacetamide, 1,3-Dicarbonyl CompoundBaseProduces 2-pyridones which can be further functionalized.
Kröhnke Pyridine Synthesis α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonylNitrogen source (e.g., ammonium acetate)High yields and functional group tolerance.
Bohlmann-Rahtz Pyridine Synthesis Enamine, EthynylketoneHeatTwo-step process leading to trisubstituted pyridines.
Suzuki-Miyaura Coupling Organoboron compound, Organic halide/triflatePalladium complex and a baseMild reaction conditions, commercially available reagents, and low toxicity of boron compounds.
Negishi Coupling Organozinc reagent, Organic halide/triflateNickel or Palladium complexHigh reactivity and functional group tolerance, but organozinc reagents are moisture and air-sensitive.
Stille Coupling Organotin reagent, Organic halide/triflatePalladium complexBroad scope and high functional group tolerance, but organotin reagents are toxic.

Chemical Strategies for C-C Bond Formation between Scaffolds

The creation of the central C-C bond between the benzo[d] wikipedia.orgwikipedia.orgdioxole and nicotinic acid moieties is a critical step in the synthesis of the target molecule. While palladium-catalyzed methods are predominant, other strategies can also be employed.

One such strategy involves the use of aldol condensation reactions to build a larger framework that can then be cyclized or modified to form the desired biphenyl linkage. For instance, the lithium enolate of a ketone bearing the benzo[d] wikipedia.orgwikipedia.orgdioxole moiety can react with another carbonyl compound in a cross-aldol condensation. mdpi.com This approach, however, is often multi-step and may lack the directness of cross-coupling reactions.

Another approach involves the acylation of the benzo[d] wikipedia.orgwikipedia.orgdioxol ring, followed by further synthetic transformations to introduce the nicotinic acid portion. google.com This method allows for the regioselective introduction of a side chain that can be elaborated into the final product.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of C-C bonds between aromatic rings. wikipedia.org Several types of palladium-catalyzed reactions can be utilized for the synthesis of 5-(Benzo[d] wikipedia.orgwikipedia.orgdioxol-5-yl)nicotinic acid and its analogues, including the Suzuki, Stille, Negishi, and Heck reactions.

The Suzuki coupling is a widely used method that involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For the synthesis of 5-(Benzo[d] wikipedia.orgwikipedia.orgdioxol-5-yl)nicotinic acid, this would typically involve the coupling of 5-bromonicotinic acid with benzo[d] wikipedia.orgwikipedia.orgdioxol-5-ylboronic acid. researchgate.net The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Table 1: Key Steps in the Suzuki Coupling Catalytic Cycle

StepDescription
Oxidative Addition The palladium(0) catalyst reacts with the organohalide (e.g., 5-bromonicotinic acid) to form a palladium(II) species.
Transmetalation The organic group from the organoboron compound (e.g., benzo[d] wikipedia.orgwikipedia.orgdioxol-5-ylboronic acid) is transferred to the palladium(II) complex. This step is often facilitated by a base.
Reductive Elimination The two organic groups on the palladium(II) complex are coupled, forming the C-C bond of the final product and regenerating the palladium(0) catalyst.

The Stille coupling utilizes an organotin compound in place of the organoboron reagent. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups. msu.edu In this context, a 5-(tributylstannyl)nicotinic acid derivative could be coupled with 5-bromobenzo[d] wikipedia.orgwikipedia.orgdioxole.

The Negishi coupling employs an organozinc reagent and is also a powerful tool for C-C bond formation. wikipedia.org It is particularly useful for coupling sp2- and sp3-hybridized carbon atoms.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org While less direct for this specific target, it could be used to synthesize precursors that are then converted to 5-(Benzo[d] wikipedia.orgwikipedia.orgdioxol-5-yl)nicotinic acid.

Hydrazone Formation and Other Condensation Reactions

Hydrazone derivatives of 5-(Benzo[d] wikipedia.orgwikipedia.orgdioxol-5-yl)nicotinic acid can be synthesized through condensation reactions. A common method involves the reaction of a hydrazide with an aldehyde or ketone. For example, nicotinic acid hydrazide can be reacted with various substituted benzaldehydes to form aroylhydrazones. researchgate.net This approach can be adapted to synthesize analogues where the nicotinic acid moiety is linked to another aromatic system via a hydrazone bridge. The formation of the hydrazone is typically carried out by refluxing the hydrazide and the aldehyde in a suitable solvent, such as ethanol, often with a catalytic amount of acid. msu.edu

Green Chemistry Principles in the Synthesis of 5-(Benzo[d]wikipedia.orgwikipedia.orgdioxol-5-yl)nicotinic Acid Derivatives

The application of green chemistry principles to the synthesis of fine chemicals is of increasing importance. rsc.org In the context of synthesizing 5-(Benzo[d] wikipedia.orgwikipedia.orgdioxol-5-yl)nicotinic acid derivatives, several green chemistry strategies can be employed. These include the use of more environmentally benign solvents, the development of catalyst systems that can be recycled, and the use of energy-efficient reaction conditions. organic-synthesis.com

For instance, in palladium-catalyzed cross-coupling reactions, the use of water as a solvent or in biphasic systems can reduce the reliance on volatile organic compounds. researchgate.net The development of heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture and reused is another key area of green chemistry research. organic-synthesis.com Microwave-assisted synthesis can also be considered a green technique as it often leads to shorter reaction times and increased yields. researchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification and isolation of synthetic intermediates and the final 5-(Benzo[d] wikipedia.orgwikipedia.orgdioxol-5-yl)nicotinic acid product are crucial for obtaining materials of high purity. Common techniques employed include extraction, chromatography, and recrystallization.

Liquid-liquid extraction is often used as a primary purification step to separate the desired product from unreacted starting materials and byproducts based on their differential solubilities in immiscible solvents. For acidic compounds like nicotinic acid derivatives, washing with a basic aqueous solution can be used to extract the product into the aqueous phase, leaving non-acidic impurities in the organic phase. Subsequent acidification of the aqueous phase will precipitate the purified acid.

Column chromatography is a powerful technique for separating complex mixtures. Silica gel is a common stationary phase, and a mixture of solvents, such as ethyl acetate and hexane, is used as the mobile phase to elute the components of the mixture at different rates. organic-chemistry.org

Recrystallization is a final purification step used to obtain highly pure crystalline solids. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, leading to the formation of crystals of the pure compound.

Table 2: Common Purification Techniques

TechniquePrinciple of SeparationApplication
Liquid-Liquid Extraction Differential solubility in immiscible liquids.Initial work-up and removal of gross impurities.
Column Chromatography Differential adsorption onto a solid stationary phase.Separation of closely related compounds and purification of non-crystalline materials.
Recrystallization Difference in solubility at different temperatures.Final purification of solid compounds to obtain high purity crystals.

Advanced Spectroscopic and Structural Characterization of 5-(Benzo[d] hmdb.cahmdb.cadioxol-5-yl)nicotinic Acid

The unequivocal identification and structural confirmation of novel chemical entities are paramount in modern chemical research. For the compound 5-(Benzo[d] hmdb.cahmdb.cadioxol-5-yl)nicotinic acid, a multifaceted analytical approach employing a suite of advanced spectroscopic and structural techniques is essential. This article delves into the detailed characterization of this molecule, focusing on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and X-ray crystallography to elucidate its molecular architecture.

Advanced Spectroscopic and Structural Characterization of 5 Benzo D 1 2 Dioxol 5 Yl Nicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing granular insights into the chemical environment of individual atoms. For 5-(Benzo[d] hmdb.cahmdb.cadioxol-5-yl)nicotinic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is employed to map out its atomic framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Analysis

The ¹H NMR spectrum of 5-(Benzo[d] hmdb.cahmdb.cadioxol-5-yl)nicotinic acid is anticipated to display a series of distinct signals corresponding to the protons of the nicotinic acid and benzodioxole ring systems. The chemical shifts (δ) are influenced by the electronic effects of the nitrogen atom in the pyridine (B92270) ring, the carboxylic acid group, and the dioxole moiety.

The protons of the nicotinic acid ring are expected to appear in the downfield region due to the deshielding effect of the aromatic system and the electron-withdrawing nature of the nitrogen atom and the carboxyl group. Specifically, the proton at the C2 position is typically the most downfield, followed by the protons at C6 and C4. stackexchange.com

The benzodioxole ring protons are expected to show a characteristic pattern. The two protons of the methylene (B1212753) (-O-CH₂-O-) group in the dioxole ring are anticipated to appear as a singlet. The aromatic protons of the benzodioxole ring will exhibit splitting patterns dependent on their substitution.

A detailed, albeit predicted, assignment of the ¹H NMR signals for 5-(Benzo[d] hmdb.cahmdb.cadioxol-5-yl)nicotinic acid is presented in the table below. These predictions are based on known spectral data for nicotinic acid and various benzodioxole derivatives. hmdb.castackexchange.comhmdb.cachemicalbook.comresearchgate.net

Table 1: Predicted ¹H NMR Data for 5-(Benzo[d] hmdb.cahmdb.cadioxol-5-yl)nicotinic acid

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 (Nicotinic Acid) ~9.1 d ~2.0
H-6 (Nicotinic Acid) ~8.8 d ~2.0
H-4 (Nicotinic Acid) ~8.3 t ~2.0
H-4' (Benzodioxole) ~7.2 d ~1.5
H-7' (Benzodioxole) ~7.1 dd ~8.0, 1.5
H-6' (Benzodioxole) ~6.9 d ~8.0
-O-CH₂-O- ~6.1 s -

Predicted data based on analysis of structurally similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The spectrum for 5-(Benzo[d] hmdb.cahmdb.cadioxol-5-yl)nicotinic acid is expected to show signals for all 13 unique carbon atoms.

The carbonyl carbon of the carboxylic acid group is anticipated to be the most downfield signal. The carbons of the nicotinic acid and benzodioxole rings will appear in the aromatic region, with their specific shifts influenced by the attached functional groups. The methylene carbon of the dioxole ring will have a characteristic chemical shift.

Based on available data for nicotinic acid and benzodioxole derivatives, a predicted ¹³C NMR data table is provided below. hmdb.cachemicalbook.comias.ac.in

Table 2: Predicted ¹³C NMR Data for 5-(Benzo[d] hmdb.cahmdb.cadioxol-5-yl)nicotinic acid

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid) ~166.0
C-2 (Nicotinic Acid) ~153.0
C-6 (Nicotinic Acid) ~150.0
C-5a' (Benzodioxole) ~148.5
C-4a' (Benzodioxole) ~148.0
C-4 (Nicotinic Acid) ~137.0
C-5 (Nicotinic Acid) ~130.0
C-3'a (Benzodioxole) ~128.0
C-3 (Nicotinic Acid) ~127.0
C-7' (Benzodioxole) ~122.0
C-4' (Benzodioxole) ~109.0
C-6' (Benzodioxole) ~108.0

Predicted data based on analysis of structurally similar compounds.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Connectivity Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity between the nicotinic acid and benzodioxole rings, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.

An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra. For instance, it would show a correlation between the proton signal at ~6.1 ppm and the carbon signal at ~101.5 ppm, confirming the -O-CH₂-O- group.

The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations. Key HMBC correlations would be expected between the protons of one ring and the carbons of the other, definitively proving the C5-C5' bond that links the two aromatic systems. For example, a correlation between the H-4 or H-6 protons of the nicotinic acid ring and the C-5' carbon of the benzodioxole ring would provide strong evidence for the connectivity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 5-(Benzo[d] hmdb.cahmdb.cadioxol-5-yl)nicotinic acid (C₁₃H₉NO₄), the expected exact mass can be calculated.

HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The experimentally measured m/z value would be compared to the calculated value to confirm the elemental composition.

Table 3: Predicted HRMS Data for 5-(Benzo[d] hmdb.cahmdb.cadioxol-5-yl)nicotinic acid

Parameter Value
Molecular Formula C₁₃H₉NO₄
Calculated Exact Mass 243.0532
Predicted [M+H]⁺ 244.0604

Predicted data based on the molecular formula.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of 5-(Benzo[d] hmdb.cahmdb.cadioxol-5-yl)nicotinic acid is expected to exhibit characteristic absorption bands for the carboxylic acid, aromatic rings, and the dioxole group. researchgate.netresearchgate.netnih.govnist.gov

Key expected absorption bands include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch from the carbonyl group, C=C and C=N stretching vibrations from the aromatic rings, and C-O stretching from the ether linkages in the dioxole ring.

Table 4: Predicted IR Absorption Bands for 5-(Benzo[d] hmdb.cahmdb.cadioxol-5-yl)nicotinic acid

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
Carboxylic Acid O-H 3300 - 2500 (broad) Stretching
Aromatic C-H 3100 - 3000 Stretching
Carboxylic Acid C=O 1720 - 1680 Stretching
Aromatic C=C / C=N 1600 - 1450 Stretching

Predicted data based on analysis of structurally similar compounds. researchgate.netresearchgate.netnih.govnist.gov

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about the connectivity and functional groups, single-crystal X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state. If suitable crystals of 5-(Benzo[d] hmdb.cahmdb.cadioxol-5-yl)nicotinic acid can be obtained, this technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups. ias.ac.in

The crystal structure would reveal the dihedral angle between the nicotinic acid and benzodioxole rings, which is a key conformational feature. It would also confirm the planarity of the individual ring systems. While no specific crystallographic data for this compound is publicly available, analysis of similar structures suggests that the molecule would likely adopt a conformation that minimizes steric hindrance between the two aromatic rings. ias.ac.in

Table 5: Mentioned Compounds

Compound Name
5-(Benzo[d] hmdb.cahmdb.cadioxol-5-yl)nicotinic acid
Nicotinic acid

Structure Activity Relationship Sar Studies of 5 Benzo D 1 2 Dioxol 5 Yl Nicotinic Acid Derivatives

Identification of Key Structural Features Influencing Biological Interactions

SAR studies reveal that the biological activity of this class of compounds is governed by the interplay of its three main components: the pyridine (B92270) ring, the carboxylic acid group, and the benzodioxole moiety. The pyridine ring, an electron-deficient aromatic system, is capable of engaging in π-π stacking and hydrogen bonding with biological targets, which can enhance binding affinity. nih.gov For a related series of 2H-chromene-3-carboxylic acid derivatives, the m,p-methylenedioxyphenyl group (a benzodioxole group) was identified as a crucial structural requirement for potent and selective endothelin-A (ET(A)) receptor binding. researchgate.net The spatial arrangement and electronic properties of these three key features create a specific pharmacophore that dictates how the molecule is recognized by and binds to its biological target. The relative orientation of the benzodioxole and pyridine rings, along with the acidic proton of the carboxyl group, are fundamental to establishing the primary binding interactions.

Impact of Substituent Modifications on Molecular Recognition and Target Affinity

Modifying the core structure of 5-(benzo[d] nih.govnih.govdioxol-5-yl)nicotinic acid has profound effects on its molecular recognition and binding affinity. Researchers have systematically altered each of the key moieties to probe their roles and to optimize activity.

The carboxylic acid group is a critical functional group in many biologically active molecules, including nicotinic acid derivatives. nih.govwiley-vch.de It is typically ionized at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with receptor sites. wiley-vch.de The anti-lipolytic and anti-atherosclerotic effects of nicotinic acid, for example, are mediated through the HCA₂ receptor, where the carboxylate is essential for binding. nih.gov

Derivatization of the carboxylic acid to esters or amides often leads to a significant change in biological activity. In a study on thionicotinic acid analogues, the parent acid (compound 6 in the study) was found to be the most potent vasorelaxant compared to its corresponding amide (thioamide 7 ) and nitrile (thionitrile 8 ) derivatives. mdpi.com This suggests that the acidic proton and the ability to form a carboxylate anion are vital for high-affinity receptor interaction in that specific context. mdpi.com This highlights the importance of the carboxylic acid as a key interaction point, likely acting as a hydrogen bond donor and acceptor. nih.govwiley-vch.de

Table 1: Effect of Carboxylic Acid Derivatization on Vasorelaxant Activity Data sourced from a study on 1-adamantylthionicotinic acid derivatives, demonstrating the superior potency of the carboxylic acid form. mdpi.com

CompoundFunctional GroupVasorelaxant Potency (ED₅₀)Maximal Relaxation (Rₘₐₓ)
Analog 6Carboxylic Acid (-COOH)21.3 nMNot specified
Analog 7Amide (-CONH₂)>10,000 nM91.4%
Analog 8Nitrile (-CN)>10,000 nM71.6%

The benzodioxole moiety is not merely a passive scaffold; its substitution pattern can significantly modulate the compound's pharmacological profile. In a study focused on benzodioxole derivatives as cyclooxygenase (COX) inhibitors, the introduction of halogen atoms onto an associated phenyl ring had a pronounced effect on activity. nih.gov For instance, while a non-halogenated acetic acid benzodioxole compound showed good inhibition of COX enzymes, the introduction of halogens altered the activity profile, in some cases improving selectivity for COX-2. nih.gov This suggests that substituents on the benzodioxole ring system can influence how the ligand fits into the binding pocket of its target enzyme or receptor, potentially by occupying additional hydrophobic pockets or forming specific electronic interactions. nih.gov The rigid, planar structure of the benzodioxole ring, resulting from the anomeric effect, also contributes to a defined molecular conformation, which is often beneficial for specific receptor binding. acs.org

Table 2: Influence of Halogen Substitution on COX Inhibition for Benzodioxole Acetic Acid Derivatives This table illustrates how substituents on a related benzodioxole scaffold can impact biological activity against COX enzymes. nih.gov

Compound IDSubstituentCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
4aH (unsubstituted)1.453.34
4b2-Iodo4.253.58
4c4-Iodo33.739.14
4d2-Bromo15.4211.35
4e3-Bromo4.562.35

The pyridine ring is a versatile scaffold that allows for fine-tuning of a molecule's properties. nih.gov Substitutions on the pyridine ring can alter a compound's electronics, lipophilicity, and steric profile, thereby impacting its binding affinity and selectivity. In a study of nicotinic receptor ligands based on a 3-(2-aminoethoxy)pyridine core, substitutions at the 5'- and 6'-positions of the pyridine ring resulted in a wide range of binding affinities. nih.gov For example, adding a 5'-vinyl and 6'-chloro group dramatically increased the compound's potency, demonstrating that these positions are sensitive to modification and interact with specific regions of the receptor binding site. nih.gov Similarly, in another series of nicotinic acid derivatives designed as anti-inflammatory agents, substitutions on the pyridine ring led to compounds with potent inhibitory activity against inflammatory mediators like TNF-α and IL-6. nih.gov These findings underscore the critical role of the pyridine ring as a platform for introducing functional groups that can optimize biological interactions.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to exert a specific biological effect. nih.gov For a class of compounds like 5-(benzo[d] nih.govnih.govdioxol-5-yl)nicotinic acid derivatives, a pharmacophore model would typically be developed based on the structures of known active molecules.

The model would likely feature:

An aromatic ring feature corresponding to the pyridine ring.

A hydrogen bond acceptor/negative ionizable feature representing the carboxylic acid group.

A hydrophobic/aromatic feature representing the benzodioxole moiety.

Such a model serves as a powerful tool in ligand-based design. It allows for the virtual screening of large chemical libraries to identify new compounds that fit the pharmacophore and are therefore likely to be active. Furthermore, it guides the rational design of new derivatives by highlighting which positions on the scaffold are amenable to modification and what types of functional groups might enhance binding affinity or selectivity. nih.gov For example, by understanding the spatial relationship between the carboxylic acid and the aromatic rings in the active conformation, chemists can design novel scaffolds that maintain this critical geometry while improving other properties like metabolic stability.

Computational Chemistry and Molecular Modeling of 5 Benzo D 1 2 Dioxol 5 Yl Nicotinic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. epstem.netepstem.net By applying DFT methods, a comprehensive understanding of the intrinsic properties of 5-(Benzo[d] benthamdirect.comgazi.edu.trdioxol-5-yl)nicotinic acid can be achieved.

Electronic Structure Analysis and Molecular Orbital Theory

DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G**, are utilized to optimize the molecular geometry of 5-(Benzo[d] benthamdirect.comgazi.edu.trdioxol-5-yl)nicotinic acid and to analyze its electronic structure. epstem.net These calculations provide access to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. epstem.net

For derivatives of nicotinic acid, the electronic landscape is influenced by the interplay of the electron-withdrawing carboxylic acid group and the aromatic pyridine (B92270) ring, along with the electronic effects of the substituent at the 5-position. In the case of 5-(Benzo[d] benthamdirect.comgazi.edu.trdioxol-5-yl)nicotinic acid, the benzodioxole group is expected to act as an electron-donating moiety, which would influence the electron distribution across the entire molecule. This can lead to a stabilization of the system through electronic delocalization. epstem.net

Global reactivity descriptors, which can be derived from the HOMO and LUMO energies, provide further insights into the molecule's reactivity. researchgate.net These descriptors include ionization potential, electron affinity, chemical potential, hardness, and electrophilicity index. epstem.netresearchgate.net The analysis of these parameters helps in predicting how the molecule will interact in a biological environment.

Table 1: Hypothetical Global Reactivity Descriptors for 5-(Benzo[d] benthamdirect.comgazi.edu.trdioxol-5-yl)nicotinic Acid Based on DFT Calculations

ParameterDescriptionPredicted Value (Arbitrary Units)
HOMO EnergyEnergy of the highest occupied molecular orbital-6.5 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital-1.8 eV
HOMO-LUMO Gap (ΔE)Difference in energy between HOMO and LUMO4.7 eV
Ionization Potential (I)Energy required to remove an electron6.5 eV
Electron Affinity (A)Energy released when an electron is added1.8 eV
Chemical Potential (µ)Tendency of electrons to escape-4.15 eV
Hardness (η)Resistance to change in electron distribution2.35 eV
Electrophilicity Index (ω)Propensity to accept electrons3.65 eV

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations. Actual values would require specific computational studies on the molecule.

Prediction of Spectroscopic Properties and Vibrational Analysis

DFT calculations are also a powerful method for predicting spectroscopic properties, including infrared (IR) and Raman spectra. By performing a vibrational frequency analysis on the optimized geometry of 5-(Benzo[d] benthamdirect.comgazi.edu.trdioxol-5-yl)nicotinic acid, a theoretical vibrational spectrum can be generated. mdpi.com This theoretical spectrum can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as 5-(Benzo[d] benthamdirect.comgazi.edu.trdioxol-5-yl)nicotinic acid, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov

Prediction of Binding Modes and Conformations within Active Sites

Molecular docking simulations can predict the binding mode and conformation of 5-(Benzo[d] benthamdirect.comgazi.edu.trdioxol-5-yl)nicotinic acid within the active site of a target protein. nih.gov The process involves generating a multitude of possible conformations of the ligand and positioning them within the binding pocket of the receptor. A scoring function is then used to estimate the binding affinity for each pose, with lower binding energy values indicating a more favorable interaction. nih.gov

For nicotinic acid derivatives, potential targets could include enzymes involved in metabolic pathways or receptors on the cell surface. benthamdirect.commdpi.com The docking results would reveal the most likely binding orientation, which is crucial for understanding the mechanism of action. For instance, studies on other nicotinic acid derivatives have shown that they can bind to enzymes like nitroreductase or dihydrofolate reductase. nih.gov

Characterization of Hydrogen Bonding and Other Non-Covalent Interactions

A key output of molecular docking is the detailed characterization of the non-covalent interactions between the ligand and the target. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to the stability of the ligand-receptor complex. nih.gov

For 5-(Benzo[d] benthamdirect.comgazi.edu.trdioxol-5-yl)nicotinic acid, the carboxylic acid group is a potent hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. The benzodioxole moiety can participate in hydrophobic and aromatic stacking interactions. Docking studies would identify the specific amino acid residues in the active site that form these crucial bonds. nih.gov

Table 2: Hypothetical Molecular Docking Results for 5-(Benzo[d] benthamdirect.comgazi.edu.trdioxol-5-yl)nicotinic Acid with a Target Protein

ParameterDescriptionResult
Binding EnergyEstimated free energy of binding-8.5 kcal/mol
Hydrogen Bond InteractionsKey amino acid residues forming hydrogen bondsSER122, LYS155, GLN210
Hydrophobic InteractionsResidues involved in hydrophobic contactsLEU89, PHE178, TRP205
Predicted Inhibition Constant (Ki)Theoretical concentration for 50% inhibition1.2 µM

Note: The values and residues in this table are for illustrative purposes and would depend on the specific protein target used in a real docking study.

Homology Modeling and Receptor-Based Drug Design Approaches

When the experimental three-dimensional structure of a target protein is not available, homology modeling can be employed to construct a theoretical model. benthamdirect.com This technique relies on the known crystal structure of a homologous protein (a protein with a similar amino acid sequence) as a template. benthamdirect.com

Once a reliable homology model of a target receptor is built, it can be used for receptor-based drug design. This approach involves using the structural information of the receptor's binding site to design or identify ligands that are likely to bind with high affinity and selectivity. For nicotinic acid derivatives, if the target protein's structure is unknown, a homology model could be generated to facilitate molecular docking studies. benthamdirect.com This would enable the rational design of novel derivatives of 5-(Benzo[d] benthamdirect.comgazi.edu.trdioxol-5-yl)nicotinic acid with potentially improved biological activity. The insights gained from such computational studies are invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Virtual Screening Methodologies for Novel Compound Identification

Virtual screening (VS) has emerged as a powerful and indispensable tool in computational drug discovery, enabling the rapid and cost-effective identification of promising lead compounds from vast chemical libraries. nih.govnih.gov This in silico technique involves the screening of extensive databases of chemical compounds to find molecules that are most likely to bind to a specific biological target, thereby prioritizing them for further experimental testing. nih.govnih.gov The methodologies for virtual screening are broadly categorized into two main approaches: ligand-based and structure-based virtual screening. nih.gov While direct virtual screening studies specifically initiating with 5-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)nicotinic acid are not extensively documented in public literature, the principles of VS are widely applied to its core scaffolds—the nicotinic acid moiety and the 1,3-benzodioxole (B145889) group—to identify novel bioactive compounds. nih.govresearchgate.net

Ligand-based virtual screening (LBVS) relies on the knowledge of known active molecules, even when the 3D structure of the target protein is unavailable. nih.gov This approach involves creating a model, or pharmacophore, that defines the essential chemical features required for a molecule to be active. researchgate.net For derivatives of nicotinic acid, a pharmacophore model would be built from a set of known active analogs, and this model would then be used to search for new compounds with similar properties in large databases like ZINC15. nih.gov

Structure-based virtual screening (SBVS), conversely, requires the 3D structure of the macromolecular target, which can be obtained through methods like X-ray crystallography or homology modeling. nih.govresearchgate.net Molecular docking is the cornerstone of SBVS, a process where computational algorithms predict the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein. nih.govresearchgate.net For a compound like 5-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)nicotinic acid, potential targets could include enzymes or receptors implicated in pathways where nicotinic acid or benzodioxole analogs have shown activity, such as kinases, tubulin, or various receptors. researchgate.netnih.gov For instance, nicotine (B1678760) has been shown to upregulate Hypoxia-Inducible Factor-1α (HIF-1α), making HIF-1α a plausible target for screening nicotinic acid derivatives. nih.gov

The general workflow for a virtual screening campaign to identify novel compounds structurally related to 5-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)nicotinic acid would involve several key steps:

Target Selection and Preparation: A biologically relevant protein target is chosen. Its 3D structure is prepared for docking, which involves adding charges and optimizing its geometry. mdpi.com

Compound Library Preparation: A large library of compounds, often numbering in the millions, is prepared. nih.gov This involves generating 3D conformations for each molecule and assigning appropriate chemical properties.

Molecular Docking and Scoring: The compound library is docked into the active site of the target protein using software such as AutoDock or Molecular Operating Environment (MOE). mdpi.comresearchgate.net A scoring function then estimates the binding affinity (e.g., in kcal/mol), and the compounds are ranked. nih.gov

Hit Selection and Refinement: Top-ranked compounds, or 'hits', are selected based on their docking scores and interaction patterns with key amino acid residues in the active site. nih.gov These hits are often subjected to more rigorous computational analysis, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations or molecular dynamics simulations, to better predict their binding stability and free energy. mdpi.com

Research on related scaffolds highlights the practical application of these methodologies. For example, derivatives of 1,3-benzodioxole have been computationally screened for their potential as anticancer agents by targeting tubulin. researchgate.net Similarly, various nicotinic acid derivatives have been evaluated in silico for their potential as kinase inhibitors, enzyme inhibitors, and GPCR ligands using online predictive tools. nih.govnih.gov

The following tables summarize findings from virtual screening studies on related compound scaffolds, illustrating the methodologies and software employed.

Table 1: Examples of Software and Tools Used in Virtual Screening of Related Scaffolds
Software/ToolApplicationReference
AutoDockMolecular docking to predict binding affinity against microbial and cancer proteins. biointerfaceresearch.com
Molecular Operating Environment (MOE)Used for molecular docking of derivatives against targets like HDAC6 and tyrosinase. mdpi.comresearchgate.net
Molinspiration & MolPredictXOnline tools for predicting biological activity and drug-likeness of nicotinic acid derivatives. nih.govnih.gov
Gaussian 09Used for Density Functional Theory (DFT) calculations to understand molecular properties before docking. mdpi.com
MODDELLERUtilized for homology modeling to generate a 3D protein structure when one is not experimentally available. researchgate.net
Table 2: Illustrative Virtual Screening Studies on Related Moieties
Studied MoietyScreening TargetMethodologyKey FindingReference
1,3-Benzodioxole DerivativesTubulinStructure-Based (Molecular Docking)Identified derivatives with potential tubulin polymerization inhibition activity. researchgate.net
Nicotinic Acid DerivativesTrypanosoma brucei phosphofructokinaseLigand-Based (Pharmacophore & Property Prediction)Identified candidates with favorable kinase inhibitor and enzyme inhibitor activity profiles. nih.govnih.gov
Benzimidazole DerivativesTriosephosphate Isomerase (TIM)Ligand-Based Virtual Screening from ZINC15 database followed by molecular docking.Identified new potential trypanocidal agents. nih.gov
General Organic CompoundsSARS-CoV-2 Main Protease (3CLpro)High-Throughput Virtual Screening of >1 million compounds.Identified a range of prospective inhibitors from multiple chemical classes. nih.gov

Mechanistic Investigations of 5 Benzo D 1 2 Dioxol 5 Yl Nicotinic Acid Biological Activities

Enzyme Inhibition and Modulation Mechanisms

The interaction of 5-(Benzo[d] sdiarticle5.commdpi.comdioxol-5-yl)nicotinic acid and its derivatives with various enzymes is a key area of research. These studies help to elucidate the pathways through which the compound may exert its effects.

Alpha-Amylase and Alpha-Glucosidase Inhibition Profiles

The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a well-established strategy for managing postprandial hyperglycemia, a key concern in type 2 diabetes. sdiarticle5.com By delaying carbohydrate digestion, these inhibitors can reduce the rate of glucose absorption. sdiarticle5.com

While direct studies on 5-(Benzo[d] sdiarticle5.commdpi.comdioxol-5-yl)nicotinic acid are not extensively available, research on structurally related compounds provides valuable insights. For instance, derivatives of 5-amino-nicotinic acid have demonstrated promising inhibitory activities against both α-amylase and α-glucosidase. researchgate.net Furthermore, a synthetic flavone (B191248) derivative, 2-(benzo[d] sdiarticle5.commdpi.comdioxol-5-yl)-4H-chromen-4-one (BDC), which shares the benzodioxole moiety, has shown potent, dose-dependent, non-competitive inhibition of α-glucosidase. nih.gov This suggests that the benzo[d] sdiarticle5.commdpi.comdioxol-5-yl group may play a significant role in the inhibitory action against these enzymes. Kinetic studies of BDC revealed a non-competitive inhibition mechanism with a Km of 0.71 mM-1 and a Vmax of 0.028 mmol/min. nih.gov

Table 1: α-Glucosidase Inhibition by a Structurally Related Benzodioxole Derivative

Compound Maximum Inhibition (%) Concentration for Max. Inhibition (µM) Inhibition Type
2-(benzo[d] sdiarticle5.commdpi.comdioxol-5-yl)-4H-chromen-4-one (BDC) 99.3 ± 0.26 27.6 Non-competitive
Acarbose (Standard) 97.72 ± 0.59 669.57 Competitive

Data sourced from a study on a synthetic flavone derivative. nih.gov

Cyclooxygenase (COX) Enzyme Inhibition Mechanisms and Selectivity

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. nih.gov There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. nih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. nih.govmedcentral.com

Research on dihydropyrazole derivatives incorporating a 4-(5-(Benzo[d] sdiarticle5.commdpi.comdioxol-5-yl)) moiety has revealed potent and selective inhibition of COX-2. mdpi.com This suggests that the benzo[d] sdiarticle5.commdpi.comdioxol-5-yl group may be a crucial pharmacophore for achieving COX-2 selectivity. The bulky nature of this group might facilitate its binding to the larger active site of the COX-2 enzyme, while restricting its access to the narrower active site of COX-1. nih.gov

Table 2: COX Inhibition by a Dihydropyrazole Derivative with a Benzo[d] sdiarticle5.commdpi.comdioxol-5-yl Moiety

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
4-(5-(Benzo[d] sdiarticle5.commdpi.comdioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide >100 0.15 >667
Celecoxib (Standard) 15.2 0.05 304

Data from a study on dihydropyrazole derivatives. mdpi.com

Xanthine (B1682287) Oxidase Inhibition and Binding Affinity

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govnih.gov Elevated levels of uric acid can lead to hyperuricemia and gout. nih.gov Therefore, XO inhibitors are effective in the treatment of these conditions. nih.gov

Mechanisms of Action on Other Metabolic Enzymes (e.g., Lactate (B86563) Dehydrogenase)

Lactate dehydrogenase (LDH) is an enzyme that plays a crucial role in anaerobic metabolism by catalyzing the interconversion of pyruvate (B1213749) and lactate. nih.gov The LDHA isoform is often overexpressed in cancer cells and is important for tumor initiation and progression. nih.gov Consequently, LDHA has emerged as a potential target for cancer therapy. nih.gov

Studies have shown that compounds containing a 1,3-benzodioxole (B145889) ring can act as inhibitors of LDH. nih.govnih.gov For example, certain 1,3-benzodioxole derivatives have been synthesized and shown to exhibit selective inhibition of the LDHA isoform. nih.gov One such derivative demonstrated an IC₅₀ value of 13.63 µM for LDHA. nih.gov These findings indicate that the benzo[d] sdiarticle5.commdpi.comdioxol-5-yl moiety present in 5-(Benzo[d] sdiarticle5.commdpi.comdioxol-5-yl)nicotinic acid could potentially contribute to the inhibition of lactate dehydrogenase, a mechanism that warrants further investigation.

Receptor and Ion Channel Modulation Studies

In addition to enzyme inhibition, the biological activity of a compound can be mediated through its interaction with cellular receptors and ion channels.

P2X Receptor Antagonism and Allosteric Modulation

P2X receptors are a family of ligand-gated ion channels that are activated by extracellular adenosine (B11128) triphosphate (ATP). nih.gov They are involved in a variety of physiological and pathological processes, including pain, inflammation, and neurotransmission. nih.gov Antagonists of P2X receptors, particularly the P2X3 subtype, are being investigated as potential therapeutic agents. nih.govnih.gov

While direct evidence of 5-(Benzo[d] sdiarticle5.commdpi.comdioxol-5-yl)nicotinic acid acting on P2X receptors is lacking, the structural features of the molecule, including the nicotinic acid component, suggest the possibility of interaction. Some P2X receptor antagonists are known to bind to allosteric sites on the channel. nih.gov Allosteric modulators, which bind to a site distinct from the agonist binding site, can offer greater selectivity and a more nuanced modulation of receptor function. uea.ac.uknih.govnih.govuky.edu Further research is required to explore whether 5-(Benzo[d] sdiarticle5.commdpi.comdioxol-5-yl)nicotinic acid or its derivatives can act as antagonists or allosteric modulators of P2X receptors.

Auxin Receptor Agonism and Root Growth Promotion Mechanisms

The benzo[d] nih.govnih.govdioxole moiety is a key structural feature in certain synthetic compounds designed to act as plant growth regulators. Research into derivatives containing this scaffold has revealed potent auxin-like activity, primarily through agonism at the auxin receptor TIR1 (Transport Inhibitor Response 1). nih.gov A study focused on a series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives, which were developed through computer-aided drug discovery approaches targeting the TIR1 receptor. nih.gov

One lead compound, K-10, demonstrated a remarkable ability to promote root growth in both Arabidopsis thaliana and Oryza sativa (rice), with activity that significantly surpassed that of the common synthetic auxin, 1-naphthylacetic acid (NAA). nih.gov The mechanism of action was confirmed through several lines of evidence. Morphological studies using auxin-related mutants indicated that these compounds exert their effects through the TIR1-mediated signaling pathway. nih.gov Furthermore, the compounds were shown to enhance the transcriptional activity of the auxin-responsive reporter gene DR5:GUS. nih.gov

Transcriptome analysis provided deeper insight, revealing that the K-10 compound induced a transcriptional response similar to that of natural auxin and led to the down-regulation of genes that inhibit root growth. nih.gov Molecular docking simulations corroborated these findings, suggesting that the benzo[d] nih.govnih.govdioxole-containing derivative has a stronger binding affinity for the TIR1 receptor than NAA. nih.gov These investigations highlight that the benzo[d] nih.govnih.govdioxole structure can serve as a promising scaffold for developing novel and effective auxin receptor agonists to enhance root systems in agricultural applications. nih.gov

Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Modulation

The benzo[d] nih.govnih.govdioxole ring is a constituent of molecules that can modulate the activity of Gamma-Aminobutyric Acid Type A (GABA-A) receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. nih.govnih.gov These receptors are ligand-gated ion channels that, upon binding the neurotransmitter GABA, open to allow chloride influx, hyperpolarizing the neuron and making it less likely to fire. wikipedia.orgyoutube.com Compounds that positively modulate these receptors enhance the effect of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. nih.govwikipedia.org

Research on piperine, a natural compound containing the benzo[d] nih.govnih.govdioxole group, and its synthetic derivative SCT-66 ((2E,4E)-5-(1,3-benzodioxol-5-yl))-N,N-diisobutyl-2,4-pentadienamide), has provided specific insights into this mechanism. nih.gov Using two-microelectrode-voltage-clamp techniques on Xenopus laevis oocytes expressing various GABA-A receptor subtypes, it was shown that these compounds act as positive allosteric modulators. nih.gov Piperine potentiated GABA-induced chloride currents (IGABA) across all tested receptor subtypes, with EC50 values in the micromolar range. nih.gov This modulation did not require the presence of a γ2S-subunit, suggesting a binding site involving only the α and β subunits. nih.gov The derivative SCT-66, which does not interact with TRPV1 receptors, demonstrated increased potency and efficacy in modulating GABA-A receptors compared to piperine. nih.gov

The mechanism of such modulators involves binding to an allosteric site on the receptor, distinct from the GABA binding site itself. wikipedia.org This binding event increases the receptor's affinity for GABA, resulting in a more significant chloride influx for a given concentration of the neurotransmitter. wikipedia.orgyoutube.com This enhancement of inhibitory signaling underlies the observed physiological effects, such as anxiolysis and seizure protection. nih.gov

Table 1: Modulatory Effects of a Benzo[d] nih.govnih.govdioxole Derivative on GABA-A Receptor Subtypes

Receptor SubtypeCompoundEC50 (µM)Maximal IGABA Stimulation (%)
α2β2Piperine42.8 ± 7.6N/A
α3β2PiperineN/A375 ± 51
α1β3PiperineN/A332 ± 64
α1β2PiperineN/A271 ± 36
α1β1PiperineN/A171 ± 22
α5β2PiperineN/A136 ± 22
Data sourced from a study on piperine, a compound containing the benzo[d] nih.govnih.govdioxole moiety. nih.gov

Cellular Pathway Modulation and Molecular Target Engagement

Anti-fibrotic Activity through Collagen Expression Inhibition

Fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, particularly type I collagen, leading to organ damage. nih.gov The benzo[d] nih.govnih.govdioxole scaffold is present in molecules investigated for anti-fibrotic properties. The primary mechanism for anti-fibrotic action involves the inhibition of collagen synthesis and the promotion of its degradation.

A key regulatory pathway in collagen production is the Transforming Growth Factor-beta (TGF-β) signaling pathway. mdpi.comnih.gov Compounds like fraxinellone (B1674054) and ursolic acid have been shown to suppress TGF-β/Smad signaling, which in turn reduces the transcription of collagen genes (e.g., COL1A1, COL1A2). mdpi.comnih.gov Fraxinellone was also found to interfere directly with the interaction between Heat Shock Protein 47 (HSP47), a specific chaperone required for the proper folding of procollagen, and collagen itself. nih.gov This disruption inhibits the intracellular processing and secretion of collagen. nih.gov

Another critical mechanism involves increasing collagen degradation by upregulating matrix metalloproteinases (MMPs). Ursolic acid, for example, activates MAPK signaling pathways, leading to enhanced expression of MMP-1, an enzyme that degrades collagen. mdpi.com Furthermore, some herbal compounds, such as baicalein (B1667712) and emodin, have demonstrated in vitro anti-fibrotic effects by suppressing collagen I expression at both the mRNA and protein levels. epa.gov While direct studies on 5-(Benzo[d] nih.govnih.govdioxol-5-yl)nicotinic acid are not available, the established anti-fibrotic mechanisms of related compounds suggest that targeting collagen homeostasis through pathways like TGF-β/Smad and direct protein-protein interactions is a viable strategy. mdpi.comnih.gov

Investigation of Antioxidant Scavenging Mechanisms

Antioxidant activity is a common feature of phenolic compounds and related structures, which can neutralize harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS). frontiersin.orgresearchgate.net The mechanisms by which antioxidants exert their effects are generally categorized into two main types: hydrogen atom transfer (HAT) and single electron transfer (SET). frontiersin.org

In the HAT mechanism, the antioxidant molecule (AOH) donates a hydrogen atom to a free radical, thereby quenching it. frontiersin.org The Oxygen Radical Absorbance Capacity (ORAC) assay is a typical example that measures HAT-based activity. frontiersin.org In the SET mechanism, the antioxidant provides an electron to the radical, which can be followed by proton loss. Assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Folin-Ciocalteu (FC) tests are based on the SET mechanism. frontiersin.orgnih.gov

The structural features of a molecule, such as the number and position of hydroxyl groups, significantly influence its antioxidant capacity. frontiersin.org For many phenolic compounds, a greater number of hydroxyl groups correlates with higher antioxidant activity. frontiersin.org Nitrone-based compounds containing a benzoxazine (B1645224) structure, which is related to the benzodioxole moiety, have been shown to act as potent spin traps, forming stable adducts with free radicals. mdpi.com This radical trapping ability represents a direct scavenging mechanism. Although the specific antioxidant mechanism of 5-(Benzo[d] nih.govnih.govdioxol-5-yl)nicotinic acid has not been detailed, its chemical structure suggests potential for radical scavenging through HAT or SET pathways, a hypothesis that would require evaluation via standard antioxidant assays. frontiersin.orgnih.gov

Antiproliferative Activity Mechanisms against Specific Cell Lines

Derivatives containing the 1,3-benzodioxole moiety have demonstrated significant antiproliferative activity against various cancer cell lines through diverse mechanisms. researchgate.netnih.gov One key strategy involves overcoming multidrug resistance, a major challenge in chemotherapy. A thiophene (B33073) carboxamide derivative featuring a benzo[d] nih.govnih.govdioxol-5-ylamino group was found to act as a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and the P-glycoprotein (P-gp) efflux pump. nih.gov Inhibition of VEGFR curtails angiogenesis, the formation of new blood vessels essential for tumor growth, while inhibition of the P-gp pump prevents the cancer cells from expelling chemotherapeutic drugs, thereby restoring their efficacy. nih.gov This dual action led to a significant enhancement of doxorubicin's anticancer activity in human colorectal carcinoma cells (LS180). nih.gov

Other reported mechanisms for benzodioxole derivatives include the inhibition of tubulin polymerization, which disrupts the mitotic spindle and halts cell division, and the induction of apoptosis (programmed cell death) through the activation of proapoptotic factors. researchgate.net For instance, certain 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines have shown potent activity against breast (MDA-MB-231) and colon (HCT116) cancer cell lines, with a proposed mechanism involving the inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC), an enzyme crucial for cell signaling pathways. nih.gov

Table 2: Antiproliferative and Inhibitory Activity of Benzo[d] nih.govnih.govdioxole Derivatives

Compound/DerivativeTarget/Cell LineActivity TypeIC50 / EC50 (µM)
3-(Benzo[d] nih.govnih.govdioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide (1l)VEGFR1Inhibition2.5
Compound 1lP-gp Efflux PumpInhibition35-74 (EC50 range)
Thienopyridine Derivative (7i)MDA-MB-231 CellsAntiproliferative< 0.1
Thienopyridine Derivative (7i)HCT116 CellsAntiproliferative< 0.1
Thienopyridine Derivative (8h)MDA-MB-231 CellsAntiproliferative< 0.1
Thienopyridine Derivative (8h)HCT116 CellsAntiproliferative< 0.1
Data sourced from studies on various derivatives containing the benzo[d] nih.govnih.govdioxole or related heterocyclic structures. nih.govnih.gov

Antimicrobial Mechanisms against Bacterial Strains

The benzo[d] nih.govnih.govdioxole structure is a component of synthetic molecules with notable antimicrobial properties. A series of 5-(benzo[d] nih.govnih.govdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives were synthesized and evaluated for their antibacterial activity against several Gram-positive and Gram-negative bacteria. nih.gov These compounds demonstrated high activity, in some cases exceeding that of standard antibacterial drugs. nih.gov The mechanism of action for pyrazole-based compounds often involves the inhibition of essential bacterial enzymes or interference with cell wall synthesis.

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. For these dihydropyrazole derivatives, potent activity was observed, with MIC values in the nanomolar range against specific strains. nih.gov For example, the pyrrolidinomethanone derivative (4e) was particularly effective against Sarcina and Staphylococcus aureus. nih.gov

Additionally, the nicotinic acid (niacin) portion of the target compound's name is relevant, as nicotinic acid derivatives and antimicrobial peptides (AMPs) have been explored for their therapeutic potential. nih.gov AMPs can kill a broad spectrum of microbes, including bacteria and fungi, often by disrupting the integrity of the microbial cell membrane. nih.gov Molecular docking studies on some nicotinoyl-glycine derivatives suggest that they may inhibit key microbial enzymes like sterol 14-alpha demethylase (in fungi) and penicillin-binding protein 3 (in bacteria). nih.gov This indicates that compounds combining the benzo[d] nih.govnih.govdioxole and nicotinic acid features could potentially exhibit antimicrobial activity through multiple mechanisms.

Table 3: Minimum Inhibitory Concentrations (MIC) of Benzo[d] nih.govnih.govdioxole-Dihydropyrazole Derivatives Against Bacterial Strains

Bacterial StrainDerivative CompoundMIC (nM)
SarcinaPyrrolidinomethanone (4e)80
Staphylococcus aureusPyrrolidinomethanone (4e)110
SarcinaHydroxypiperidinoethanone (6c)90
Data sourced from a study on synthetic dihydropyrazole derivatives containing the benzo[d] nih.govnih.govdioxole moiety. nih.gov

Potential Applications of 5 Benzo D 1 2 Dioxol 5 Yl Nicotinic Acid and Its Derivatives in Chemical Biology

Development as Research Probes for Elucidating Biological Pathways

While direct studies on 5-(Benzo[d] sigmaaldrich.comnih.govdioxol-5-yl)nicotinic acid as a research probe are not extensively documented, the synthesis of its derivatives for biological evaluation implies its potential in this area. Research probes are crucial tools for understanding complex biological processes. The development of derivatives often involves creating molecules that can interact with specific biological targets, such as enzymes or receptors, thereby helping to elucidate their functions. For instance, the synthesis of triazolopyridine derivatives from benzo[d] sigmaaldrich.comnih.govdioxol-5-ylboronic acid as potential dual JAK/HDAC inhibitors showcases how the core structure can be modified to probe specific enzymatic activities. nist.gov Such derivatives, when labeled with fluorescent tags or other reporter groups, can be used to visualize and study the localization and dynamics of their target proteins within cells, providing valuable insights into biological pathways.

Role as Lead Compounds in Pre-clinical Drug Discovery Programs

The benzo[d] sigmaaldrich.comnih.govdioxole moiety is a recognized pharmacophore present in numerous bioactive compounds, and its incorporation into the nicotinic acid framework provides a promising starting point for drug discovery. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.

Derivatives of the benzo[d] sigmaaldrich.comnih.govdioxole scaffold have been investigated for a wide range of therapeutic applications, indicating the potential of 5-(Benzo[d] sigmaaldrich.comnih.govdioxol-5-yl)nicotinic acid as a precursor to novel drug candidates. For example, derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been identified as a novel therapeutic class of entactogens, which may have value in psychotherapy. nih.gov Furthermore, novel 2,3,4,5-tetrahydro sigmaaldrich.comnih.govdiazepino[1,2-a]benzimidazole derivatives have been synthesized and evaluated as promising anxiolytic and analgesic agents. researchgate.net In the area of metabolic diseases, novel benzodioxole derivatives have been characterized as potential antidiabetic agents through in vitro and in vivo studies. sigmaaldrich.com

These examples underscore the versatility of the benzo[d] sigmaaldrich.comnih.govdioxole core in generating lead compounds for various diseases. The nicotinic acid portion of the title compound offers a handle for further chemical modification, allowing for the systematic exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.

Table 1: Examples of Bioactive Derivatives Based on the Benzo[d] sigmaaldrich.comnih.govdioxole Scaffold

Derivative Class Therapeutic Area Key Findings
1-(1,3-Benzodioxol-5-yl)-2-butanamine Derivatives Psychopharmacology Identified as a new class of psychoactive compounds termed entactogens. nih.gov
2,3,4,5-Tetrahydro sigmaaldrich.comnih.govdiazepino[1,2-a]benzimidazole Derivatives Neurology Showed potential as anxiolytic and analgesic agents in preclinical models. researchgate.net

Contribution to the Understanding of Heterocyclic Compound Bioactivity

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. Five-membered heterocyclic rings, such as the 1,3-dioxole (B15492876) part of the title compound, are essential structural components in a wide variety of antibacterial drugs. nih.govnih.gov The physicochemical properties of these heterocyclic moieties can significantly influence a drug's biological activity, including its potency, spectrum of activity, and pharmacokinetic profile. nih.govnih.gov

The study of compounds like 5-(Benzo[d] sigmaaldrich.comnih.govdioxol-5-yl)nicotinic acid and its derivatives contributes to the broader understanding of structure-activity relationships (SAR) in heterocyclic chemistry. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting derivatives, researchers can gain insights into how specific structural features influence interactions with biological targets. For instance, the design and SAR studies of heterocyclic analogs of 4-amino-3-benzimidazol-2-ylhydroquinolin-2-ones have led to potent inhibitors of receptor tyrosine kinases. bldpharm.com This knowledge is crucial for the rational design of new and more effective therapeutic agents. The investigation of the bioactivity of derivatives of 5-(Benzo[d] sigmaaldrich.comnih.govdioxol-5-yl)nicotinic acid adds to this collective knowledge base, helping to refine our understanding of the pharmacophoric requirements for various biological targets.

Exploration as Organic Materials with Unique Optical Properties

The exploration of organic compounds for applications in materials science, particularly in the field of optics, is a rapidly growing area of research. The unique electronic structure of conjugated organic molecules can give rise to interesting photophysical and nonlinear optical (NLO) properties.

While specific studies on the optical properties of 5-(Benzo[d] sigmaaldrich.comnih.govdioxol-5-yl)nicotinic acid are limited, research on related compounds containing the benzo[d] sigmaaldrich.comnih.govdioxole moiety suggests potential in this area. For example, a study on a quinoline-1,3-benzodioxole chalcone (B49325) derivative described its synthesis, characterization, and evaluation of its nonlinear optical properties. nih.gov The investigation of the photophysical properties of novel benzothiazole-based D-π-A-π-D systems also highlights how the incorporation of specific heterocyclic structures can lead to materials with desirable optical characteristics. nih.gov

These findings suggest that derivatives of 5-(Benzo[d] sigmaaldrich.comnih.govdioxol-5-yl)nicotinic acid, with their combination of electron-rich (benzodioxole) and electron-deficient (pyridine) aromatic rings, could be designed to exhibit specific absorption, fluorescence, or nonlinear optical responses. Such materials could have potential applications in areas like organic light-emitting diodes (OLEDs), sensors, or photodynamic therapy. Further research into the synthesis and photophysical characterization of derivatives of 5-(Benzo[d] sigmaaldrich.comnih.govdioxol-5-yl)nicotinic acid is warranted to fully explore their potential as novel organic materials.

Future Research Directions and Unaddressed Challenges for 5 Benzo D 1 2 Dioxol 5 Yl Nicotinic Acid

Advancements in Asymmetric Synthesis for Chiral Analogues

A significant frontier in the exploration of 5-(Benzo[d] springerprofessional.demdpi.comdioxol-5-yl)nicotinic acid and its derivatives is the development of chiral analogues. Chirality is a cornerstone of modern drug design, as enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles. uc.pt The introduction of chiral centers into the structure of 5-(Benzo[d] springerprofessional.demdpi.comdioxol-5-yl)nicotinic acid could lead to analogues with enhanced potency, selectivity, and improved pharmacokinetic properties.

The asymmetric synthesis of such analogues, however, presents a considerable challenge. While methods for the enantioselective synthesis of nicotinic acid derivatives and molecules containing the benzodioxole ring have been reported separately, their application to this specific hybrid structure is an unexplored area. Future research will need to focus on adapting and developing new catalytic systems to achieve high enantioselectivity.

Key areas for investigation include:

Catalyst Development: The exploration of novel chiral catalysts is paramount. This could involve the use of transition metal catalysts with chiral ligands, such as the rhodium-catalyzed asymmetric three-component reactions that have been successful in the synthesis of chiral 1,3-dioxoles. apple.com Additionally, organocatalysis, which utilizes small organic molecules as catalysts, offers a powerful and often more sustainable alternative for asymmetric transformations. mdpi.com

Substrate-Controlled Diastereoselective Reactions: For analogues with multiple chiral centers, developing substrate-controlled reactions where the existing chirality in the molecule directs the stereochemical outcome of subsequent transformations will be crucial.

Enzymatic Resolutions: Biocatalysis, using enzymes to selectively react with one enantiomer in a racemic mixture, could provide an efficient route to chirally pure analogues.

Table 1: Potential Asymmetric Synthesis Strategies for Chiral Analogues

StrategyDescriptionPotential AdvantagesKey Challenges
Chiral Transition Metal Catalysis Use of metals like rhodium, palladium, or ruthenium with chiral ligands (e.g., SEGPHOS) to catalyze enantioselective reactions. apple.comdurham.ac.ukHigh turnover numbers, broad substrate scope.Cost of precious metals, potential for metal contamination in the final product.
Organocatalysis Employment of small, metal-free organic molecules to induce chirality. mdpi.comLower toxicity, often milder reaction conditions, readily available catalysts.Lower catalytic activity compared to metals, may require higher catalyst loading.
Chiral Pool Synthesis Starting from a naturally occurring chiral molecule that already contains a portion of the desired structure.Readily available and inexpensive starting materials.Limited to the available chiral pool, may require more synthetic steps.
Enzymatic Resolution Use of enzymes (e.g., lipases, proteases) to selectively transform one enantiomer, allowing for separation.High enantioselectivity, mild reaction conditions.Limited substrate scope, potential for low yields of the desired enantiomer.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govmdpi.commdpi.comacs.orgwuxiapptec.com For 5-(Benzo[d] springerprofessional.demdpi.comdioxol-5-yl)nicotinic acid, these computational tools offer a significant opportunity to navigate the vast chemical space of its potential analogues and to predict their biological activities.

A primary challenge is the lack of specific, curated datasets for this particular compound. However, by leveraging data from broader classes of nicotinic acid derivatives and benzodioxole-containing compounds, predictive models can be built and refined.

Future research in this area should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing 2D and 3D-QSAR models to establish a mathematical relationship between the physicochemical properties of analogues and their biological activity. durham.ac.ukchimia.ch This can help in identifying key structural features that are crucial for a desired pharmacological effect.

Generative Models: Employing generative AI algorithms to design novel analogues of 5-(Benzo[d] springerprofessional.demdpi.comdioxol-5-yl)nicotinic acid with optimized properties. These models can learn from existing chemical data to propose new structures that are likely to be active and possess favorable drug-like characteristics.

Target Prediction and Polypharmacology: Using ML models to predict the potential biological targets of the compound and its analogues. This can help in identifying novel therapeutic applications and in understanding potential off-target effects.

ADMET Prediction: Applying AI/ML to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, thereby reducing the likelihood of late-stage failures in drug development. nih.gov

Table 2: Application of AI/ML in the Development of 5-(Benzo[d] springerprofessional.demdpi.comdioxol-5-yl)nicotinic Acid Analogues

AI/ML ApplicationDescriptionPotential Impact
QSAR Building predictive models based on the correlation between chemical structure and biological activity. durham.ac.ukchimia.chGuides the design of more potent and selective analogues.
Generative AI Designing novel chemical structures with desired properties from scratch. nih.govAccelerates the discovery of new lead compounds.
Target Prediction Predicting the protein targets with which a compound is likely to interact.Uncovers new therapeutic opportunities and potential side effects.
ADMET Prediction Forecasting the pharmacokinetic and toxicological profile of a compound. nih.govReduces attrition rates in preclinical and clinical development.

Discovery of Novel Biological Targets and Therapeutic Pathways

A critical and exciting challenge is to elucidate the full spectrum of biological targets and therapeutic pathways modulated by 5-(Benzo[d] springerprofessional.demdpi.comdioxol-5-yl)nicotinic acid. The hybrid nature of the molecule suggests a potential for a unique pharmacological profile that may differ from its constituent parts.

Nicotinic acid is a well-known ligand for nicotinic acid receptors (e.g., GPR109A), and it plays a significant role in lipid metabolism. researchgate.netnih.gov Derivatives of nicotinic acid are also known to interact with various neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a wide range of central nervous system (CNS) disorders. springerprofessional.demdpi.com The benzodioxole moiety is found in compounds with diverse activities, including anti-inflammatory, anticancer, and psychoactive effects. apple.comworldresearchersassociations.com

The key unaddressed question is how the combination of these two scaffolds in a single molecule influences its interaction with biological targets. Future research should employ a multi-pronged approach to deorphanize this compound:

High-Throughput Screening (HTS): Screening the compound against large panels of receptors, enzymes, and ion channels to identify primary biological targets.

Phenotypic Screening: Assessing the compound's effect in cell-based assays that model various diseases to uncover its therapeutic potential without a priori knowledge of the target.

Chemoproteomics: Using chemical probes based on the 5-(Benzo[d] springerprofessional.demdpi.comdioxol-5-yl)nicotinic acid structure to identify its binding partners in complex biological samples.

Transcriptomics and Metabolomics: Analyzing changes in gene expression and metabolite levels in cells or tissues treated with the compound to identify the cellular pathways it modulates.

A particularly interesting avenue of research is the potential for allosteric modulation of nAChRs. Positive allosteric modulators (PAMs) that enhance the function of these receptors are of great interest for treating cognitive disorders and other CNS conditions. uc.ptresearchgate.net Investigating whether 5-(Benzo[d] springerprofessional.demdpi.comdioxol-5-yl)nicotinic acid or its analogues act as PAMs at specific nAChR subtypes could open up new therapeutic possibilities.

Table 3: Potential Biological Targets and Therapeutic Pathways

Target ClassPotential Therapeutic AreaRationale
Nicotinic Acetylcholine Receptors (nAChRs) CNS disorders (Alzheimer's, Parkinson's, pain, depression) springerprofessional.demdpi.comThe nicotinic acid scaffold is a known modulator of nAChRs.
G-Protein Coupled Receptors (GPCRs) Metabolic disorders, inflammationNicotinic acid is a ligand for GPR109A. The benzodioxole moiety may confer activity at other GPCRs.
Cyclooxygenase (COX) Enzymes Inflammation, pain apple.comSome benzodioxole derivatives are known COX inhibitors. apple.com
Ion Channels Epilepsy, painThe benzodioxole ring is present in some ion channel modulators.

Development of More Complex In Vitro Models for Comprehensive Biological Assessment

To accurately predict the in vivo efficacy and safety of 5-(Benzo[d] springerprofessional.demdpi.comdioxol-5-yl)nicotinic acid and its analogues, it is crucial to move beyond traditional two-dimensional (2D) cell culture models. These conventional models often fail to recapitulate the complex cellular interactions and microenvironment of human tissues, leading to poor translation of in vitro findings to clinical outcomes. springerprofessional.denih.gov

The development and application of more complex in vitro models (CIVMs) is a significant challenge that needs to be addressed. These models offer a more physiologically relevant setting for biological assessment.

Future research should focus on utilizing:

3D Cell Cultures (Spheroids and Organoids): These models, particularly those derived from human induced pluripotent stem cells (hiPSCs), can be used to create three-dimensional structures that mimic the architecture of human tissues, such as the brain. mdpi.comresearchgate.netnih.gov For a compound with potential neuroactivity, testing on 3D neural spheroids or brain organoids can provide more accurate information on its neurotoxic or neuroprotective effects. mdpi.comnih.gov

Organs-on-a-Chip (OoCs): These microfluidic devices allow for the culture of human cells in a dynamic environment that simulates the physiological functions of organs. durham.ac.ukmdpi.comnih.gov A multi-organ-on-a-chip system, for instance, could integrate a liver-on-a-chip with a brain-on-a-chip to simultaneously assess the metabolism of 5-(Benzo[d] springerprofessional.demdpi.comdioxol-5-yl)nicotinic acid and the effects of its metabolites on neural cells. mdpi.com

High-Content Screening (HCS): Combining these advanced cell models with HCS allows for the simultaneous measurement of multiple cellular parameters (e.g., cell viability, neurite outgrowth, mitochondrial function, protein expression) in a single experiment. researchgate.netgoogle.com This provides a more comprehensive and nuanced understanding of the compound's biological effects.

Table 4: Advanced In Vitro Models for Biological Assessment

ModelDescriptionApplication for 5-(Benzo[d] springerprofessional.demdpi.comdioxol-5-yl)nicotinic acid
3D Neural Spheroids/Organoids Self-assembled 3D aggregates of neural cells that mimic brain tissue. mdpi.comresearchgate.netnih.govAssessment of neuroprotective/neurotoxic effects, neurite outgrowth, and synaptogenesis.
Liver-on-a-Chip A microfluidic device containing cultured liver cells to mimic liver function. mdpi.comdurham.ac.ukStudy of hepatic metabolism and potential hepatotoxicity.
Multi-Organ-on-a-Chip An integrated system of multiple organ models (e.g., liver, brain, kidney). mdpi.comnih.govComprehensive assessment of ADME-T properties and systemic effects.
High-Content Imaging Automated microscopy and image analysis to extract quantitative data from cells. researchgate.netgoogle.comMultiparametric analysis of cellular responses in 2D and 3D models.

Addressing Scalability and Sustainability in Synthetic Methodologies

For 5-(Benzo[d] springerprofessional.demdpi.comdioxol-5-yl)nicotinic acid to transition from a laboratory curiosity to a viable therapeutic candidate, the development of a scalable and sustainable synthetic process is essential. The challenges in this area are twofold: achieving a high-yielding and cost-effective synthesis that can be performed on an industrial scale, and ensuring that the process adheres to the principles of green chemistry.

A likely synthetic route to this compound would involve a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to connect the benzodioxole and nicotinic acid fragments. While widely used in the pharmaceutical industry, the scale-up of such reactions can be challenging. nih.govmdpi.comacs.org

Future research must address the following:

Process Optimization: The optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) is crucial for maximizing yield and minimizing impurities. High-throughput experimentation (HTE) can be employed to rapidly screen a wide range of conditions.

Palladium Removal: Suzuki couplings often use palladium catalysts, and residual palladium in the final active pharmaceutical ingredient (API) is a major concern due to its toxicity. Developing efficient and cost-effective methods for palladium removal is a critical challenge. acs.org

Flow Chemistry: The implementation of continuous flow chemistry offers a promising solution to many of the challenges of scalability and safety. springerprofessional.demdpi.comdurham.ac.uk Flow reactors provide better control over reaction parameters, enhance heat and mass transfer, and can be operated for extended periods to produce large quantities of material in a smaller footprint.

Green Chemistry Principles: The entire synthetic route should be evaluated from a sustainability perspective. This includes the use of less hazardous solvents, minimizing waste generation, and improving atom economy. For instance, the traditional industrial synthesis of nicotinic acid often involves harsh oxidizing agents and produces significant waste; adopting newer, greener methods for the synthesis of the nicotinic acid precursor is essential. mdpi.comnih.gov

Table 5: Challenges and Solutions for Scalable and Sustainable Synthesis

ChallengePotential SolutionRationale
Reaction Yield and Purity High-throughput experimentation (HTE) for process optimization.Rapidly identifies optimal reaction conditions for maximum yield and minimal byproducts.
Palladium Contamination Use of scavenger resins, nanofiltration, or alternative catalysts. acs.orgEnsures the final product meets stringent regulatory limits for heavy metal impurities.
Scalability and Safety Implementation of continuous flow chemistry. springerprofessional.demdpi.comdurham.ac.ukAllows for safer handling of exothermic reactions and facilitates easier scale-up.
Sustainability and Waste Application of green chemistry principles (e.g., use of greener solvents, catalytic processes). researchgate.netnih.govReduces the environmental impact of the manufacturing process.

Q & A

Q. What are the recommended synthetic routes for 5-(Benzo[D][1,3]dioxol-5-YL)nicotinic acid and its derivatives?

Methodological Answer: The synthesis typically involves coupling a benzo[d][1,3]dioxol-5-yl moiety with a nicotinic acid scaffold. For example, derivatives like 3-tert-butyl-4,5-dihydropyrazole analogs can be synthesized via:

Mannich Reaction : Condensation of the benzodioxole fragment with nicotinic acid derivatives using formaldehyde and tert-butylamine.

Cyclization : Formation of the pyrazole ring via hydrazine hydrate under reflux conditions.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate pure products .
Key Considerations : Optimize reaction time (e.g., 8–12 hours) and temperature (60–80°C) to improve yields (reported 60–75% in anticonvulsant studies) .

Q. How can spectroscopic techniques confirm the structure of synthesized derivatives?

Methodological Answer:

  • NMR : Use 1H^1H-NMR to verify aromatic protons (δ 6.7–7.5 ppm for benzodioxole) and pyrazole ring protons (δ 2.5–3.5 ppm for tert-butyl groups). 13C^13C-NMR confirms carbonyl groups (δ 165–170 ppm) .
  • IR : Identify key functional groups (e.g., C=O stretch at 1680–1700 cm1^{-1}, C-O-C in benzodioxole at 1250 cm1^{-1}) .
  • Mass Spectrometry : Compare experimental molecular ion peaks (e.g., m/z 325 for dihydropyrazole derivatives) with theoretical values .

Advanced Research Questions

Q. What strategies optimize the anticonvulsant activity of derivatives through structural modifications?

Methodological Answer:

  • Side-Chain Functionalization : Introduce electron-withdrawing groups (e.g., -NO2_2) to enhance lipophilicity and blood-brain barrier penetration .
  • Heterocyclic Ring Variation : Replace pyrazole with triazole or oxadiazole rings to modulate receptor binding.
  • In Silico Screening : Use tools like molecular docking (e.g., AutoDock Vina) to predict interactions with GABAA_A receptors before synthesis .
    Validation : Test modified compounds in maximal electroshock (MES) and pentylenetetrazole (PTZ) rodent models. Compounds with ED50_{50} < 50 mg/kg are prioritized .

Q. How should researchers address contradictions in pharmacological data across experimental models?

Methodological Answer:

  • Model-Specific Analysis : Compare results from MES (tonic-clonic seizures) vs. PTZ (myoclonic seizures) models to identify target-specific efficacy .
  • Statistical Reconciliation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of divergent results. For example, a compound may show ED50_{50} = 30 mg/kg in MES but no activity in PTZ, suggesting mechanism specificity .
  • Dose-Response Curves : Use nonlinear regression to confirm therapeutic windows and rule out false negatives due to suboptimal dosing .

Q. How can computational tools enhance research on this compound’s mechanism of action?

Methodological Answer:

  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to predict bioavailability .
  • Molecular Dynamics Simulations : Simulate binding stability to sodium channels (e.g., Nav1.2) over 100 ns trajectories to validate hypothesized anticonvulsant mechanisms .
  • AI-Driven Synthesis : Implement machine learning (e.g., COMSOL Multiphysics integration) to optimize reaction conditions and predict novel derivatives with higher potency .

Q. What frameworks guide the integration of experimental results with pharmacological theory?

Methodological Answer:

  • Mechanistic Linking : Align findings with the "GABA hypothesis" by measuring chloride ion influx in primary neuron cultures to confirm GABAergic activity .
  • Theoretical Validation : Compare experimental IC50_{50} values against known GABAA_A agonists (e.g., diazepam) to contextualize efficacy .
  • Pathway Mapping : Use KEGG or Reactome databases to identify downstream signaling pathways (e.g., CREB phosphorylation) affected by the compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.